Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate

Medicinal Chemistry Scaffold Differentiation Hydrogen Bonding

Securing the 5-oxo-1,9-diazaspiro core with orthogonal Boc/N-benzyl protection enables sequential, selective deprotection that unsubstituted or mono-protected analogs cannot offer. This regioisomer places the carbonyl hydrogen-bond acceptor in a distinct orientation—critical for exploring novel ACC carboxyltransferase interactions and overcoming the PK liabilities (e.g., high clearance, low oral bioavailability) documented for the 2-oxo series. Pre-installed protecting groups reduce library synthesis time by 2–3 steps per diversification sequence, accelerating fragment-based and DEL campaigns. Buy this structurally differentiated building block to expand your chemical space and secure freedom-to-operate advantages in competitive ACC, orexin, and GPCR programs.

Molecular Formula C21H30N2O3
Molecular Weight 358.482
CAS No. 2580236-25-3
Cat. No. B2703524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate
CAS2580236-25-3
Molecular FormulaC21H30N2O3
Molecular Weight358.482
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(=O)C12CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-13-7-10-18(24)21(23)11-14-22(15-12-21)16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
InChIKeySMGUNEBNGZFELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS 2580236-25-3): Procurement-Relevant Structural and Class Profile


Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS 2580236-25-3; molecular formula C₂₁H₃₀N₂O₃; MW 358.48 g/mol) is a spirocyclic dipiperidine belonging to the 1,9-diazaspiro[5.5]undecane family—a privileged scaffold in medicinal chemistry [1]. The compound features a 5-oxo substituent on the spirocyclic core, a tert-butyl carbamate (Boc) protecting group at the N1 position, and a benzyl group at the N9 position. This substitution pattern distinguishes it from the more extensively studied 2-oxo-1,9-diazaspiro[5.5]undecane analogs that dominate the acetyl-CoA carboxylase (ACC) and orexin receptor antagonist literature [1]. The 1,9-diazaspiro[5.5]undecane scaffold has demonstrated activity against targets including ACC1/ACC2 (IC₅₀ values as low as 3.4 nM and 1.0 nM), orexin receptors (subnanomolar Ki), and various GPCRs [1]. However, direct biological or pharmacological data for this specific compound remain absent from the peer-reviewed literature as of the search date.

Why Generic 1,9-Diazaspiro[5.5]undecane Analogs Cannot Substitute for Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate in Research Procurement


The 1,9-diazaspiro[5.5]undecane scaffold exhibits profound sensitivity to both the position of the carbonyl group and the nature of N-substituents, making simple analog substitution unreliable. The vast majority of biologically characterized compounds in this class bear a carbonyl at position 2 (2-oxo series), with SAR studies demonstrating that even minor alterations at N1 or N9 can dramatically shift potency, selectivity, and pharmacokinetic profiles [1]. For example, in the orexin receptor antagonist series, moving from the 1,9-diazaspiro[5.5]undecane core to the 2,9-diazaspiro[5.5]undecane core was necessary to achieve acceptable in vivo pharmacokinetics, as the 1,9-core exhibited high blood clearance (188 mL/min·kg) and poor oral bioavailability (~5%) [1]. Furthermore, the orthogonal Boc/benzyl protection pattern of this compound enables sequential, selective deprotection that is not possible with mono-protected or unprotected analogs. Substituting a 2-oxo analog, a non-benzylated variant, or an unprotected spirocyclic core would introduce uncharacterized changes in target engagement, metabolic stability, and synthetic tractability—rendering experimental results non-transferable.

Quantitative Differentiation Evidence for Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate Versus Closest Analogs


Carbonyl Regiochemistry: 5-Oxo vs. 2-Oxo Substitution Defines Hydrogen-Bonding Topology and Target Engagement Potential

This compound carries the carbonyl at position 5 of the 1,9-diazaspiro[5.5]undecane core, whereas all extensively pharmacologically characterized analogs in the ACC inhibitor and orexin antagonist series bear the carbonyl at position 2 [1]. The 2-oxo series has yielded ACC1/ACC2 IC₅₀ values as low as 3.4/1.0 nM (compound 1b) and OX2R pKᵢ of 9.34 (compound 6d) [1]. The 5-oxo regioisomer places the carbonyl hydrogen-bond acceptor in a distinct spatial orientation relative to the N1 and N9 substituents, altering the pharmacophoric geometry. No direct biological data for the 5-oxo series have been published, but the SAR from the 2-oxo series demonstrates that the carbonyl position is critical: the Pfizer ACC program found that modification at the N1 atom 'resulted in too much loss of ACC inhibition,' underscoring the sensitivity of the scaffold to substituent positioning [1].

Medicinal Chemistry Scaffold Differentiation Hydrogen Bonding

Orthogonal N1-Boc / N9-Benzyl Protection: Enables Sequential Deprotection Inaccessible to Mono-Protected or Symmetrical Analogs

The target compound features an orthogonal protection pattern: acid-labile Boc at N1 and hydrogenolyzable benzyl at N9. The closest comparator, tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1159982-58-7), differs only in the position of the Boc group (N2 vs. N1) . The unprotected analog 9-benzyl-1,9-diazaspiro[5.5]undecane (CAS 1100748-66-0, MW 244.38) lacks the Boc group entirely and has a free NH at N1 . The core scaffold tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS 1158750-00-5, MW 254.37) lacks both the 5-oxo and 9-benzyl groups [1]. The 4-oxa analog tert-butyl 9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS 1890211-39-8, MW 346.5) replaces the 5-oxo with a ring oxygen, altering both geometry and electronic properties [2]. The target compound is the only member of this set combining (i) N1-Boc, (ii) N9-benzyl, and (iii) 5-oxo in a single structure, enabling sequential deprotection (e.g., TFA to remove Boc, then hydrogenolysis to remove benzyl) for site-selective functionalization.

Synthetic Chemistry Protecting Group Strategy Building Block Utility

Class-Level Biological Potential: 1,9-Diazaspiro[5.5]undecane Scaffold Validated Across ACC, Orexin, and GPCR Targets

While no direct biological data exist for the target compound itself, the 1,9-diazaspiro[5.5]undecane scaffold has been extensively validated. In the ACC inhibitor series, pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones achieved ACC1 IC₅₀ = 3.4 nM and ACC2 IC₅₀ = 1.0 nM (compound 1b) [1]. Compound 1j demonstrated oral bioavailability of 71% in rats (5 mg/kg), with Cₘₐₓ 403 ng/mL and AUC 2070 ng·h/L [1]. In the orexin antagonist series, compound 6d achieved OX2R pKᵢ = 9.34 (subnanomolar Ki), though the 1,9-core exhibited poor in vivo PK (clearance 188 mL/min·kg, oral bioavailability 5%) [1]. 3,9-Diazaspiro[5.5]undecane-based GABAᴀ receptor antagonists showed Ki = 180 nM for the m-methylphenyl analog 1e with selectivity for extrasynaptic α4βδ subtypes [2]. The target compound's 5-oxo-1,9-diazaspiro[5.5]undecane core has not been screened in these assays, representing an unexplored chemical space within a validated pharmacophore family.

Drug Discovery ACC Inhibition Orexin Antagonism GPCR Modulation

Synthetic Tractability: Differentially Protected Intermediate for Downstream Diversification in Medicinal Chemistry

The 1,9-diazaspiro[5.5]undecane scaffold synthesis typically employs ring-closing metathesis (RCM) or cyclization strategies, with substitution introduced in later steps [1]. The target compound, with pre-installed orthogonal protecting groups (Boc at N1, benzyl at N9) and a 5-oxo handle, serves as a direct diversification point. In comparison, the simpler analog 9-benzyl-1,9-diazaspiro[5.5]undecane (CAS 1100748-66-0) requires additional protection steps before selective functionalization, adding 2–3 synthetic steps and reducing overall yield . The 4-oxa analog (CAS 1890211-39-8) introduces an ether oxygen that alters ring conformation and may not serve as a suitable surrogate for SAR studies on all-carbon spirocyclic systems [2]. A reported unusual rearrangement of 1-acyl-1,9-diazaspiro[5.5]undecanes to 9-acyl-1,9-diazaspiro[5.5]undecanes further highlights the importance of precise protecting group strategy for this scaffold [3].

Organic Synthesis Building Block Spirocyclic Library Synthesis

Procurement-Relevant Application Scenarios for Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate


Novel ACC Inhibitor Lead Generation: Exploring 5-Oxo Chemical Space Beyond the Patented 2-Oxo Series

Pharmaceutical R&D teams pursuing acetyl-CoA carboxylase (ACC) inhibitors for metabolic disease or oncology can use this compound as a structurally differentiated starting point. The extensively patented 2-oxo-1,9-diazaspiro[5.5]undecane series (exemplified by Pfizer's compounds 1b–1o with ACC1 IC₅₀ as low as 3.4 nM) dominates the literature [1]. The 5-oxo regioisomer places the carbonyl hydrogen-bond acceptor in a distinct orientation, potentially enabling novel interactions with the ACC carboxyltransferase domain and offering freedom-to-operate advantages [1]. Following Boc deprotection, the free N1 amine can be elaborated with diverse acyl, sulfonyl, or alkyl groups to probe SAR in an underexplored region of chemical space.

Selective Orexin Receptor Antagonist Development: Addressing the PK Liabilities of the 1,9-Core

The 1,9-diazaspiro[5.5]undecane core has produced subnanomolar orexin receptor antagonists (OX2R pKᵢ = 9.34) but with poor in vivo pharmacokinetics (clearance 188 mL/min·kg, oral bioavailability 5%) [1]. The 5-oxo substituent on the target compound introduces an additional polar functionality that may modulate lipophilicity and metabolic stability relative to the unsubstituted core. Sequential deprotection of Boc and benzyl groups enables systematic exploration of N1 and N9 substituent effects on both potency and ADME properties, potentially overcoming the PK limitations that have hindered this scaffold class [1].

Spirocyclic Fragment Library Synthesis for FBDD and DEL Campaigns

Fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) programs increasingly prioritize three-dimensional, sp³-rich scaffolds. The target compound provides a conformationally constrained spirocyclic core with three orthogonal functionalization points (N1 after Boc removal, N9 after benzyl removal, and the 5-oxo group). This enables rapid generation of diverse fragment libraries through parallel chemistry [REFS-1, REFS-7]. Compared to the simpler analog 9-benzyl-1,9-diazaspiro[5.5]undecane, which requires additional protection steps, the pre-installed orthogonal protecting groups reduce library synthesis time by an estimated 2–3 steps per diversification sequence .

GPCR Modulator Discovery: Exploiting the Privileged Diazaspiro Scaffold for Aminergic and Peptidergic Targets

The 1,9-diazaspiro[5.5]undecane scaffold has demonstrated activity across multiple GPCR classes including dopamine D₃ receptors (Ki = 12.0 nM with D₂/D₃ selectivity ratio of 905), muscarinic receptors, and neuropeptide Y receptors [REFS-1, REFS-6]. The target compound's 5-oxo-1,9-diazaspiro core, combined with the benzyl substituent at N9, presents a pharmacophoric arrangement that has not been systematically screened against the broader GPCRome. Procurement enables receptor profiling panels to identify novel GPCR engagement opportunities, particularly for targets where the benzyl group has been shown to be a critical potency determinant (e.g., the >10-fold improvement in orexin receptor inhibition upon benzyl substitution) [1].

Quote Request

Request a Quote for Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.